B1576654 Esculentin-2N protein precursor, partial

Esculentin-2N protein precursor, partial

Cat. No.: B1576654
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Description

Context of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides are evolutionarily ancient and vital components of the innate immune response found across all classes of life. nih.gov These small, gene-encoded molecules are a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.gov Their primary mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. AMPs are typically cationic and amphipathic, properties that facilitate their interaction with and insertion into the negatively charged membranes of microorganisms.

Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a rich and well-documented source of a vast array of bioactive peptides, including a significant number of AMPs. These secretions form a chemical shield that protects the frog from infections in its often microbe-rich environment. The granular glands in the amphibian dermis are responsible for synthesizing and storing these peptides, which are released upon stress or injury. The diversity of AMPs within a single frog species and across different species is immense, making amphibian skin a valuable resource for the discovery of novel therapeutic agents.

Definition and Biological Significance of Protein Precursors in Peptide Biogenesis

Bioactive peptides like the esculentins are not synthesized in their final, active form. Instead, they are produced as larger, inactive protein precursors. This precursor molecule typically consists of three distinct domains:

A signal peptide: This N-terminal sequence directs the precursor protein to the endoplasmic reticulum and into the secretory pathway. It is cleaved off during translocation.

An acidic propeptide: This intervening sequence is thought to play several roles, including assisting in the correct folding of the mature peptide, preventing premature activation and potential toxicity to the host's own cells, and guiding the precursor to the appropriate storage granules.

The mature peptide sequence: This is the C-terminal portion that, after cleavage from the propeptide, becomes the functional antimicrobial peptide.

The processing of the precursor protein into the mature peptide involves a series of enzymatic cleavages at specific recognition sites, often by proprotein convertases. This highly regulated process ensures that the potent antimicrobial activity is unleashed only when and where it is needed.

Historical Perspectives on Esculentin (B142307) Family Research and Discovery

The esculentin family of peptides was first identified in the skin secretions of the European edible frog, Rana esculenta. Initial studies in the early 1990s isolated and characterized these peptides, revealing their potent antimicrobial activities. Subsequent research, employing molecular cloning techniques, elucidated the structures of their precursor proteins. These studies confirmed the typical tripartite structure of the prepropeptide and revealed that a single precursor molecule encodes a single copy of the mature esculentin peptide. Over the years, numerous members of the esculentin family, including Esculentin-1 (B1576701) and Esculentin-2, have been identified from various frog species, each with its unique spectrum of activity.

Research Findings on Esculentin-2 Precursors

FeatureDescription
Precursor Structure Typically consists of a signal peptide, an acidic propeptide, and a C-terminal mature Esculentin-2 peptide.
Signal Peptide A hydrophobic N-terminal sequence that directs the precursor to the secretory pathway.
Propeptide An acidic region located between the signal peptide and the mature peptide, often containing conserved cleavage sites.
Mature Peptide The C-terminal portion that exhibits antimicrobial activity after being cleaved from the precursor.
Cleavage Occurs at specific enzymatic cleavage sites, releasing the mature peptide.

Properties

bioactivity

Antimicrobial

sequence

VVAKGLGKEVGKFGLDLMACKVTNQC

Origin of Product

United States

Genomic and Transcriptional Architecture of Esculentin 2n Protein Precursor

Identification and Characterization of the Esculentin-2N Gene

The journey to understanding the Esculentin-2N protein precursor begins with the identification and characterization of its corresponding gene. This process involves a combination of molecular biology techniques aimed at isolating and sequencing the genetic blueprint of this important antimicrobial peptide.

Gene Cloning and Sequencing Methodologies

The identification of genes encoding antimicrobial peptides like Esculentin-2N often originates from the analysis of the source organism's skin secretions. Esculentin-2N has been identified from the Black-spotted frog, Pelophylax nigromaculatus nih.govbicnirrh.res.inuniprot.org. The process typically begins with the collection of skin secretions, which are rich in a diverse array of bioactive peptides nih.gov.

A common and effective method for identifying the genes of these peptides is through the creation and screening of a cDNA library from the frog's skin. This "shotgun" cloning approach allows for the rapid identification of precursor sequences nih.govcapes.gov.brqub.ac.uk. For a closely related peptide, esculentin-1PN, also from Pelophylax nigromaculatus, its cDNA was successfully identified and cloned by analyzing the skin transcriptome nih.govnih.gov. The gene encoding esculentin-1PN was sequenced and deposited in the GenBank database under the accession number OR238914 nih.gov. This sequence revealed an open reading frame of 255 nucleotides, encoding a protein of 84 amino acids nih.gov. While the specific sequence for the Esculentin-2N precursor is not as readily available in public databases, the methodology for its identification would be analogous.

Modern sequencing technologies, particularly next-generation sequencing (NGS) of the transcriptome (RNA-Seq), have revolutionized this process. By sequencing the entire collection of messenger RNA (mRNA) molecules in the frog's skin, researchers can identify transcripts that code for antimicrobial peptide precursors. These precursor sequences typically have characteristic features, such as a signal peptide, an acidic spacer, and the sequence of the mature active peptide nih.govnih.gov.

Genomic Organization and Exon-Intron Structure

The genomic organization of antimicrobial peptide genes in amphibians often reveals a compact structure. While the specific exon-intron structure for the Esculentin-2N gene is not detailed in available literature, studies on other amphibian antimicrobial peptide genes provide a general model. Typically, these genes are organized into several exons and introns.

For instance, the precursor protein for esculentin-1PN is encoded by a single gene and comprises a signal peptide, an acidic spacer peptide, and the mature peptide nih.gov. This entire precursor is often encoded within a few exons. The signal peptide directs the nascent protein to the secretory pathway, the acidic spacer may play a role in preventing premature activation of the peptide, and the mature peptide is the final functional antimicrobial molecule nih.govnih.gov. The processing of this precursor to release the mature peptide is a key step in its activation.

The table below illustrates the typical components of an antimicrobial peptide precursor, based on the findings for esculentin-1PN from Pelophylax nigromaculatus nih.gov.

Precursor ComponentFunctionTypical Length (amino acids)
Signal Peptide Directs the protein for secretion~20-30
Acidic Spacer Peptide May prevent premature activityVariable
Mature Peptide The active antimicrobial molecule~20-50

Regulation of Esculentin-2N Gene Expression

The expression of the Esculentin-2N gene is a tightly controlled process, ensuring that the peptide is produced when needed for defense against pathogens. This regulation occurs primarily at the transcriptional level and involves promoter regions, cis-regulatory elements, and the binding of specific transcription factors.

Analysis of Promoter Regions and Cis-Regulatory Elements

The promoter region, located upstream of the gene's coding sequence, contains specific DNA sequences known as cis-regulatory elements. These elements act as binding sites for proteins that control the rate of transcription. While the specific promoter of the Esculentin-2N gene has not been characterized in detail, research on other amphibian antimicrobial peptide genes has identified common regulatory motifs nih.gov.

Studies on the promoters of genes like bombinin have shown the presence of response elements that are also found in the genes of insect antimicrobial peptides and mammalian acute phase response genes nih.gov. This suggests a deeply conserved mechanism of innate immune gene regulation across different animal groups. Remodeling of promoter regions has been identified as a key step in the evolution of new defense functions in amphibian peptide genes nih.gov.

Identification of Transcription Factor Binding Sites

The cis-regulatory elements within the promoter region are recognized and bound by transcription factors. The binding of these proteins can either enhance or repress gene expression. For amphibian antimicrobial peptide genes, a key family of transcription factors involved in their regulation is the Rel/NF-κB family nih.gov.

Functional analyses have demonstrated that the promoters of some amphibian antimicrobial peptide genes are activated in response to bacterial components like lipopolysaccharide (LPS) nih.gov. This activation is mediated by the binding of Rel transcription factors to specific κB binding sites within the promoter nih.gov. The presence of these binding sites and the activation of Rel factors upon bacterial challenge indicate that these transcription factors are crucial for the inducible expression of these defense peptides nih.gov. This suggests that the expression of the Esculentin-2N gene is likely upregulated in Pelophylax nigromaculatus upon encountering microbial threats.

Transcriptomic Profiling of Esculentin-2N Precursor

Transcriptomic studies provide a snapshot of all the genes being expressed in a particular tissue at a specific time. For the Esculentin-2N precursor, transcriptomic analysis of the skin of Pelophylax nigromaculatus is the most direct way to assess its expression levels.

Analysis of the skin transcriptome of Pelophylax nigromaculatus has revealed that the transcripts for the related esculentin-1PN are most abundant in the skin, with lower levels of expression detected in other tissues like muscle nih.govnih.gov. This tissue-specific expression pattern is consistent with the role of these peptides in providing a first line of defense at the body's surface. It is highly probable that the Esculentin-2N precursor exhibits a similar transcriptomic profile, with its primary site of synthesis and storage being the granular glands within the frog's skin. The release of the mature Esculentin-2N peptide would then occur in response to stress or injury, providing immediate protection against invading microorganisms.

Methodologies for Expression Analysis (e.g., RNA-Seq)

The analysis of gene expression for amphibian antimicrobial peptides, including those of the Esculentin-2 family, has been significantly advanced by modern molecular biology techniques. High-throughput methods like RNA-Sequencing (RNA-Seq) are central to understanding the transcriptional regulation of these defense peptides.

The general workflow for analyzing the expression of genes encoding esculentin (B142307) precursors involves several key steps. Initially, total RNA is extracted from the frog's skin, a primary site of AMP synthesis. nih.gov This extracted RNA is then assessed for quality and integrity, often using a bioanalyzer, to ensure that only high-quality RNA (typically with a RNA Integrity Number (RIN) greater than 7.0) is used for library preparation. nih.gov Subsequently, messenger RNA (mRNA) is isolated from the total RNA pool, commonly using oligo(dT) beads that bind to the poly-A tails of mRNA molecules. nih.gov

Once isolated, the mRNA is converted into a library of complementary DNA (cDNA) fragments. This cDNA library is then sequenced using next-generation sequencing platforms, such as Illumina, which generate millions of short sequence reads. nih.gov These raw reads are processed through a bioinformatics pipeline to ensure data quality. This processing includes the removal of adapter sequences and correction of sequencing errors. nih.gov The cleaned reads are then assembled to reconstruct the full-length transcripts. This can be achieved using various software tools that can perform de novo assembly or map the reads to a reference genome if one is available. nih.govfrontiersin.org The final step involves quantifying the expression levels of each gene or transcript, often measured in Transcripts Per Million (TPM) or Reads Per Kilobase of exon model per Million mapped reads (RPKM). frontiersin.org

Such transcriptomic approaches have been successfully applied to the skin secretions of various frog species to identify the precursor sequences of numerous antimicrobial peptides. For instance, a study on Pelophylax esculentus successfully identified the precursor sequences of six different antimicrobial peptides by analyzing the mRNA from skin secretions. nih.gov

Table 1: Methodologies for Expression Analysis of Amphibian Antimicrobial Peptides

StepMethodologyDescriptionKey Considerations
1. Sample Collection Skin Secretion/TissueCollection of skin secretions or biopsies from the dorsal skin of the frog.Minimally invasive techniques are preferred to reduce stress on the animal.
2. RNA Extraction TRIzol or Commercial KitsIsolation of total RNA from the collected samples.RNA quality and integrity (RIN value) are critical for downstream applications. nih.gov
3. mRNA Isolation Oligo(dT) BeadsSelective isolation of messenger RNA from the total RNA pool.Ensures that the sequencing focuses on the protein-coding genes. nih.gov
4. Library Preparation cDNA Synthesis & LigationConversion of mRNA to a stable cDNA library with sequencing adapters.The choice of library preparation kit can influence the results.
5. Sequencing RNA-Seq (e.g., Illumina)High-throughput sequencing of the cDNA library to generate millions of reads.Sequencing depth (number of reads) affects the sensitivity of detection. nih.gov
6. Data Analysis Bioinformatics PipelineQuality control, read trimming, transcript assembly, and gene expression quantification.Requires specialized software and computational resources. nih.govfrontiersin.org

Differential Gene Expression Studies in Response to Biological Stimuli

The expression of antimicrobial peptide genes in frogs is not static; it is dynamically regulated in response to various biological stimuli, most notably infection by pathogens. Differential gene expression analysis, often carried out using the data from RNA-Seq experiments, allows researchers to identify which genes are up- or down-regulated under specific conditions.

Studies on different frog species have demonstrated that exposure to bacteria can lead to significant changes in the skin's transcriptome. For example, research on Dybowski's frog (Rana dybowskii) using high-throughput transcriptome sequencing revealed notable changes in gene expression in the skin following exposure to the bacterium Aeromonas hydrophila. researchgate.net This indicates that the frog's immune system, including the production of AMPs, is actively modulated to combat infection.

The upregulation of AMP genes is a crucial defense mechanism. When a frog's skin is colonized by pathogenic bacteria, the host's pattern recognition receptors can recognize microbial components, triggering signaling cascades that lead to increased transcription of AMP genes. While direct studies on the differential expression of the "Esculentin-2N protein precursor" are not available, research on related peptides, such as Esculentin-1a derivatives, has shown that these peptides can modulate the gene expression of bacteria, highlighting the complex interactions between the host's peptides and the invading pathogens. iss.itnih.gov

Furthermore, developmental stage also plays a role in the expression of immune-related genes in frog skin. A study on the Montane Brown frog (Rana ornativentris) found that the expression of Major Histocompatibility Complex (MHC) class I and II genes, which are crucial for adaptive immunity, significantly increased from the early to mid-larval stages. nih.gov This suggests that the capacity for a robust immune response, likely including the expression of a diverse repertoire of AMPs, develops as the tadpole matures.

Table 2: Illustrative Examples of Differential Gene Expression of Antimicrobial Peptides in Frogs

Frog SpeciesStimulusKey FindingsReference
Rana dybowskiiAeromonas hydrophila infectionSignificant changes in the skin transcriptome, indicating an active immune response. researchgate.net
Rana ornativentrisDevelopmental stagesIncreased expression of MHC class I and II genes in the skin from early to mid-larval stages. nih.gov
General AmphibiansPathogen-associated molecular patterns (PAMPs)Upregulation of antimicrobial peptide gene transcription as a defense mechanism against pathogens. frontiersin.org

Molecular Mechanisms of Esculentin 2n Protein Precursor Biogenesis

Overview of Protein Precursor Synthesis and Maturation Pathways

The journey of an antimicrobial peptide from a gene to a functional molecule involves a highly conserved and regulated pathway. These peptides are initially synthesized as larger, inactive precursor proteins, often referred to as prepropeptides. nih.gov This strategy prevents the cytotoxic mature peptide from harming the host's own cells during synthesis and transport.

The typical structure of an amphibian AMP precursor consists of three distinct domains:

An N-terminal signal peptide : This sequence is highly conserved and acts as a molecular address label, directing the nascent polypeptide to the endoplasmic reticulum (ER) for entry into the secretory pathway. nih.gov

An acidic pro-sequence : Located between the signal peptide and the mature peptide, this region is often highly variable. Its acidic nature is thought to neutralize the positive charge of the mature peptide, keeping the precursor in an inactive state. nih.gov

A C-terminal mature peptide sequence : This is the domain that, after cleavage and modification, will become the biologically active antimicrobial peptide. nih.gov

The maturation process involves the sequential removal of the signal peptide and the acidic pro-region, along with various post-translational modifications (PTMs) that are critical for the peptide's final structure and function. nih.gov

Table 1: General Stages of Amphibian Antimicrobial Peptide Precursor Maturation
StageLocationKey EventsPurpose
Transcription & TranslationNucleus & RibosomeThe gene is transcribed into mRNA, which is then translated into a prepropeptide.Generation of the initial polypeptide chain.
Translocation & Signal Peptide CleavageEndoplasmic Reticulum (ER)The signal peptide directs the prepropeptide into the ER lumen; the signal peptide is then cleaved off.Entry into the secretory pathway; formation of the propeptide.
Post-Translational Modifications (PTMs)ER & Golgi ApparatusFolding, disulfide bond formation, and other modifications like amidation occur.Ensuring correct three-dimensional structure, stability, and activity.
Proteolytic Processing & SecretionTrans-Golgi Network & Secretory VesiclesThe acidic pro-region is cleaved by endoproteases to release the mature peptide, which is stored in vesicles until secreted.Activation of the peptide and preparation for release from the cell.

Signal Peptide Cleavage and Entry into the Secretory Pathway

The biogenesis of Esculentin-2N begins with its synthesis as a preproprotein destined for secretion. The key to this process is the N-terminal signal peptide. This short sequence of hydrophobic amino acids guides the nascent polypeptide chain to the protein translocation machinery of the endoplasmic reticulum (ER). Once targeted, the precursor protein is threaded across the ER membrane into the lumen.

During or immediately after this translocation, the signal peptide is recognized and removed by a specific enzyme complex called signal peptidase. The cleavage of the signal peptide is a critical, irreversible step that commits the newly formed propeptide to the secretory pathway, preventing it from returning to the cytosol. Following this cleavage, the propeptide continues its journey through the Golgi apparatus, where further maturation steps occur.

Post-Translational Modifications (PTMs) and Their Role in Precursor Maturation

Post-translational modifications are enzymatic alterations to a protein after its synthesis, and they are fundamental to the structural and functional diversity of the proteome. nih.gov For precursors like Esculentin-2N, PTMs are essential for achieving the correct conformation, stability, and biological activity of the final peptide. These modifications can include the formation of disulfide bonds and other chemical alterations to specific amino acid residues. nih.gov

Tyrosine sulfation is a common post-translational modification occurring in the trans-Golgi network for many secreted and membrane proteins. nih.gov This modification, catalyzed by tyrosylprotein sulfotransferases, involves the addition of a sulfate (B86663) group to a tyrosine residue and can play a significant role in protein-protein interactions. nih.gov However, based on available scientific literature, there is no specific evidence to indicate that the Esculentin-2N precursor or other members of the Esculentin (B142307) peptide family undergo tyrosine sulfation.

The hydroxylation of proline residues is a critical PTM for the structural integrity of proteins like collagen. This modification, which involves adding a hydroxyl group to the proline, stabilizes the protein's helical structure. While protein hydroxylation is a known PTM that can occur on proline and lysine (B10760008) residues, there is no documented evidence in the current literature suggesting that the Esculentin-2N precursor undergoes proline hydroxylation as part of its maturation process. nih.gov

A key post-translational modification for many Esculentin peptides is the formation of a disulfide bond, creating a cyclic structure. This covalent linkage typically occurs between two cysteine residues located near the C-terminus of the peptide, forming what is known as a "Rana box" motif. For example, the related peptide Esculentin-2CHa contains a cyclic domain formed by a disulfide bridge between Cys31 and Cys37. nih.gov

This intramolecular bond is crucial for several reasons:

Structural Stability : The disulfide bridge imparts a stable three-dimensional conformation to the peptide. nih.gov This structure is essential for its interaction with microbial membranes.

Resistance to Proteolysis : The cyclic structure offers protection against degradation by proteases, which enhances the peptide's half-life and allows it to remain active in harsh environments where proteases are present. nih.gov

Biological Activity : The correct conformation stabilized by the disulfide bond is directly linked to the peptide's antimicrobial and cytotoxic potency. nih.gov Studies on Esculentin-2CHa have shown that removing the cyclic C-terminal domain leads to a significant decrease in its activity against both microorganisms and mammalian cells. nih.gov

Table 2: Examples of Disulfide-Containing Esculentin Peptides
PeptideSequence / Cysteine PositionsSource OrganismReference
Esculentin-2CHaGFSSIFRGVAKFASKGLGKDLAKLGVDLVAC31KISKQC37Rana chiricahuensis nih.govwikipedia.org
Esculentin-2PGIFSLIKGAAKVVAKGLGKEVGKFGLDLMAC31KVTNQC37-NH2Rana plancyi fukiensis novoprolabs.com
Esculentin-2EM (linearized analog)GILDTLKQFAKGVGKDLVKGAAQGVLSTVSC31KLAKTC37Glandirana emeljanovi nih.gov

Proteolytic Processing of Esculentin-2N Precursor

The final and arguably most critical step in the biogenesis of Esculentin-2N is the proteolytic processing that liberates the mature peptide from its inactive propeptide form. This activation occurs within the trans-Golgi Network or in secretory vesicles just before the peptide is released from the cell. nih.gov

This process is carried out by specific endoproteases that recognize and cleave at particular sites within the precursor sequence. In many amphibian AMP precursors, cleavage occurs at specific pairs of basic amino acid residues or at single basic residues. nih.gov For instance, studies on peptides from Boana frogs have identified specific cleavage sites, such as a Gly-Lys bond, that are recognized by endopeptidases. acs.org The specificity of these enzymes is high, and the presence of certain amino acids near the cleavage site can prevent the enzyme from cutting, ensuring that the peptide is released with precision. acs.org

This cleavage event removes the N-terminal acidic pro-sequence, which is believed to neutralize the cationic mature peptide. nih.gov Its removal "unmasks" the active peptide, transforming it into its potent, membrane-active state. Often, this final cleavage is coupled with other modifications, such as C-terminal amidation, where a C-terminal glycine (B1666218) residue in the precursor serves as the donor for an amide group, a feature common in many Esculentin peptides. plos.orgresearchgate.net

Identification and Characterization of Relevant Proteases (e.g., Subtilases)

The proteolytic processing of amphibian antimicrobial peptide precursors, including those of the esculentin family, is a critical step in their maturation. This process is carried out by a suite of proteases, with proprotein convertases (PCs), a family of subtilisin-like serine proteases, playing a central role. wikipedia.orgnih.govfrontiersin.org These enzymes are responsible for the endoproteolytic cleavage of precursor proteins at specific sites. wikipedia.org In amphibians, these processing events primarily occur within the granular glands of the skin, where the peptides are synthesized and stored. cambridge.orgnih.govyoutube.com

While direct studies identifying the specific subtilases responsible for Esculentin-2N precursor processing are limited, the general model for amphibian antimicrobial peptide biosynthesis strongly implicates PCs. uol.demdpi.com These enzymes recognize and cleave at specific amino acid motifs, often pairs of basic residues. uol.de In addition to PCs, other proteases such as cathepsins, a class of lysosomal proteases, have been identified in amphibian skin and may play a role in the processing cascade, although their specific involvement in Esculentin-2N maturation is not yet fully elucidated. nih.govresearchgate.net The enzymatic machinery within the granular glands is complex and may involve a combination of proteases to achieve the precise cleavage required for generating the final active peptide. youtube.com

Table 1: Potential Proteases in Amphibian Peptide Precursor Processing

Protease FamilyGeneral Function in Peptide BiogenesisPutative Role in Esculentin-2N Processing
Proprotein Convertases (PCs)Endoproteolytic cleavage of precursors at basic residue sites. wikipedia.orgnih.govLikely responsible for the primary cleavage of the Esculentin-2N precursor from its pro-piece.
CathepsinsDegradation of proteins to peptides; may be involved in antigen processing and other proteolytic events. nih.govresearchgate.netPotential role in trimming or further processing of the precursor, though direct evidence is lacking.

Specificity and Determinants of Cleavage Sites

The precision of proteolytic processing is dictated by the specificity of the involved proteases for particular cleavage sites within the precursor protein. For many amphibian antimicrobial peptides, the mature peptide sequence is flanked by specific recognition motifs that are targeted by endoproteases. A common feature is the presence of dibasic amino acid pairs, such as Lys-Arg or Arg-Arg, immediately preceding the N-terminus of the mature peptide sequence. uol.de This motif is a well-characterized recognition site for proprotein convertases. researchgate.net

The prediction of cleavage sites is based on the analysis of amino acid sequences surrounding the potential cleavage point. nih.govnih.gov The nomenclature for protease cleavage sites designates the amino acids in the substrate as P-sites (N-terminal to the scissile bond) and P'-sites (C-terminal to the scissile bond). peakproteins.com For instance, the P1 and P1' residues are immediately adjacent to the cleaved peptide bond. The specificity of proteases like PCs is determined by the amino acid residues in these positions. For example, furin, a well-studied PC, has a preference for the motif R-X-K/R-R↓ (where X is any amino acid and the arrow indicates the cleavage site). wikipedia.org While the exact cleavage sites for the "Esculentin-2N protein precursor, partial" are not definitively published, analysis of related esculentin and dermaseptin (B158304) precursor sequences reveals similar patterns of dibasic cleavage sites, suggesting a conserved processing mechanism. qub.ac.uknih.gov

Table 2: Common Cleavage Site Motifs in Amphibian Antimicrobial Peptide Precursors

Cleavage MotifPosition Relative to Mature PeptideImplicated Protease Family
Dibasic residues (e.g., Lys-Arg, Arg-Arg)Immediately N-terminalProprotein Convertases (PCs)
Monobasic residuesCan be found at some processing sitesProprotein Convertases (PCs)

Subcellular Compartmentalization of Processing Events (e.g., ER, Golgi, Secretory Vesicles)

The biogenesis of secreted proteins like Esculentin-2N is a spatially and temporally organized process that occurs within the compartments of the secretory pathway. The initial synthesis of the prepropeptide occurs on ribosomes, and the N-terminal signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum (ER). nih.gov

Within the ER, the signal peptide is typically cleaved, and the protein begins to fold. The proprotein then traffics through the Golgi apparatus, where further post-translational modifications, such as glycosylation, may occur. nih.govyoutube.com The primary endoproteolytic processing events, mediated by proprotein convertases, are thought to occur in the trans-Golgi network (TGN) and/or in immature secretory granules. nih.gov This spatial segregation ensures that the potent antimicrobial peptides are not activated prematurely within the cell. Finally, the mature or near-mature peptides are packaged into dense-core secretory granules within the granular glands of the amphibian skin, where they are stored until an appropriate stimulus triggers their release. nih.govnih.govmdpi.com

Table 3: Subcellular Locations and Events in Esculentin-2N Precursor Biogenesis

Subcellular CompartmentKey Biogenesis Events
Endoplasmic Reticulum (ER)Synthesis of the preproprotein, signal peptide cleavage, initial protein folding. nih.gov
Golgi ApparatusFurther protein folding, post-translational modifications, sorting of the proprotein. nih.gov
Trans-Golgi Network (TGN) / Secretory VesiclesProteolytic processing by proprotein convertases, packaging of the mature peptide into storage granules. nih.govmdpi.com
Granular GlandsStorage of the mature Esculentin-2N peptide for regulated secretion. nih.govnih.gov

Protein Folding and Conformational Transitions During Biogenesis

The biological activity of Esculentin-2N, like other antimicrobial peptides, is critically dependent on its three-dimensional structure. The process of protein folding begins co-translationally in the ER and continues as the precursor traffics through the secretory pathway. youtube.com The precursor protein likely exists in a conformation that masks the active domain or prevents it from adopting its final, membrane-active structure.

Upon proteolytic cleavage of the pro-piece, the mature peptide is released and can undergo a significant conformational transition. For many amphibian antimicrobial peptides, including esculentins, the final active conformation is an amphipathic alpha-helix. nih.govnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, which is crucial for its interaction with and disruption of microbial membranes. nih.gov Nuclear Magnetic Resonance (NMR) studies on a fragment of esculentin-1b (B1576697) have shown that it adopts a stable amphipathic helical structure, which is essential for its antimicrobial function. nih.gov It is presumed that the Esculentin-2N peptide undergoes a similar conformational change from a likely unstructured or differently folded state as part of the precursor to its final, functionally active helical structure upon maturation. nih.govyoutube.comresearchgate.net

Biological Roles and Functional Insights of Esculentin 2n Protein Precursor and Its Derivatives

Participation in Innate Host Defense Mechanisms

Peptides derived from the Esculentin-2N precursor are key effectors of the innate immune system in amphibians. wikipedia.org These molecules, often referred to as host-defense peptides (HDPs), provide a rapid and non-specific first line of defense against invading microorganisms. wikipedia.org Their role extends beyond direct killing of pathogens to include the modulation of the host's own immune response.

One prominent example, Esculentin-2CHa, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), has demonstrated significant immunomodulatory capabilities. nih.gov Research shows that Esculentin-2CHa can stimulate the release of both anti-inflammatory and pro-inflammatory cytokines. Specifically, it significantly stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. nih.gov Concurrently, it also promotes the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. nih.gov This dual activity suggests a sophisticated role in orchestrating the immune response, helping to clear infections while also regulating potential inflammation. This positions Esculentin-2 peptides as not just antimicrobial agents, but as integral components of a complex innate defense strategy. wikipedia.orgnih.gov

Spectrum of Antimicrobial Activities

Derivatives of the Esculentin-2N protein precursor exhibit a wide range of activity against various microbial pathogens. This broad-spectrum capability is a hallmark of many host-defense peptides and is central to their biological function and therapeutic potential.

Efficacy Against Bacterial Pathogens (Gram-positive and Gram-negative)

Peptides from the Esculentin-2 family have shown potent efficacy against a diverse array of bacteria, including strains that have developed resistance to conventional antibiotics.

For instance, Esculentin-2CHa displays potent growth-inhibitory activity, with Minimum Inhibitory Concentrations (MICs) of 6 µM or less against multidrug-resistant clinical isolates of Staphylococcus aureus (Gram-positive), Acinetobacter baumannii (Gram-negative), and Stenotrophomonas maltophilia (Gram-negative). nih.gov

Similarly, two novel peptides, Esculentin-2HYba1 and Esculentin-2HYba2 , along with their C-terminally amidated versions, exhibited powerful activity against both Gram-positive and Gram-negative bacteria. nih.gov Amidation of these peptides was found to decrease the MIC by as much as 10-fold and reduce the bacterial killing time to between 10 and 15 minutes. nih.gov

Conversely, studies on a linearized form of Esculentin-2EM from the Imienpo Station frog (Glandirana emeljanovi) revealed a more targeted spectrum of activity. This peptide showed high potency against Gram-positive bacteria such as S. aureus and Bacillus subtilis (MICs ≤ 6.25 µM) but was significantly less effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa (MICs ≥ 75.0 µM). d-nb.infouclan.ac.uk This specificity is believed to be driven by differences in bacterial membrane composition. d-nb.info

The table below summarizes the antibacterial efficacy of various Esculentin-2 derivatives against selected pathogens.

PeptideBacteriumGram TypeMinimum Inhibitory Concentration (MIC)Reference
Esculentin-2CHaStaphylococcus aureus (MDR)Positive≤6 µM nih.gov
Esculentin-2CHaAcinetobacter baumannii (MDR)Negative≤6 µM nih.gov
Esculentin-2CHaStenotrophomonas maltophilia (MDR)Negative≤6 µM nih.gov
Esculentin-2EM (linearized)Staphylococcus aureusPositive≤6.25 µM d-nb.info
Esculentin-2EM (linearized)Bacillus subtilisPositive≤6.25 µM d-nb.info
Esculentin-2EM (linearized)Escherichia coliNegative≥75.0 µM d-nb.info
Esculentin-2EM (linearized)Pseudomonas aeruginosaNegative≥75.0 µM d-nb.info

Antifungal Activities

Peptides originating from amphibian skin are often characterized by their broad-spectrum antimicrobial action, which includes antifungal properties. wikipedia.orgresearchgate.net Esculentin-2CHa, for example, is described as a cytotoxic peptide with both potent antibacterial and antifungal activity. wikipedia.org The broader Esculentin-2 family is also noted for its wide range of antimicrobial effects. wikipedia.org

However, while the potential for antifungal action is recognized, detailed investigations specifying the efficacy of Esculentin-2N derivatives against particular fungal pathogens, such as Candida or Aspergillus species, are not extensively documented in publicly available research. Studies have confirmed that structural modifications, such as the removal of the C-terminal domain of Esculentin-2CHa, lead to a significant decrease in cytotoxicity against all tested microorganisms, which would implicitly include fungi. nih.gov This suggests that the intact peptide is necessary for its full range of antimicrobial functions, but specific data on MICs against fungal strains remain limited.

Investigations into Antiviral Effects

The antiviral potential of the Esculentin-2 peptide family is an emerging area of interest, though specific research into Esculentin-2N derivatives is limited. The broader class of antimicrobial peptides (AMPs) is known to inactivate various enveloped viruses, often by disrupting the viral envelope.

Currently, there is a lack of direct experimental evidence detailing the antiviral activity of Esculentin-2 peptides against common viruses like influenza or herpes simplex virus. However, research into other members of the esculentin (B142307) family provides a strong rationale for future investigation. For example, Esculentin-1GN has been shown to possess activity against the Influenza A virus. This activity is attributed to its ability to interfere with the fusion of the viral membrane with the host cell. Given the structural and functional similarities within the wider esculentin family, it is plausible that Esculentin-2 derivatives may also possess antiviral properties, representing a promising avenue for future therapeutic development.

Elucidation of Molecular Mechanisms of Antimicrobial Action

The potent antimicrobial effects of Esculentin-2 peptides are primarily attributed to their ability to physically interact with and disrupt the integrity of microbial cell membranes. This mechanism is a common feature of many cationic host-defense peptides and is a key factor in their rapid and effective action.

Membrane Interaction and Permeabilization Pathways

Research into the linearized form of Esculentin-2EM provides significant insight into the membrane-disrupting mechanism. nih.gov Upon encountering a bacterial membrane, the peptide adopts an alpha-helical secondary structure. nih.govnih.gov This structural change is crucial for its function. The peptide's preference for Gram-positive bacteria is linked to the composition of the cell membrane; it interacts more strongly with phosphatidylglycerol (PG), a lipid abundant in Gram-positive bacterial membranes, than with phosphatidylethanolamine (B1630911) (PE), which is more common in Gram-negative bacteria. d-nb.info

The proposed mechanism involves the formation of a "tilted peptide" structure that inserts into the lipid bilayer. nih.govnih.gov This insertion destabilizes the membrane, leading to increased permeability and the formation of pores. nih.gov This process ultimately causes the leakage of essential intracellular contents and cell death. The effectiveness of this membranolytic action is also influenced by environmental factors, with studies showing that the ability of linearized Esculentin-2EM to penetrate and lyse bacterial membranes is enhanced under alkaline pH conditions. d-nb.info These findings illustrate a sophisticated mechanism where the peptide's structure, its affinity for specific lipids, and environmental pH all contribute to its potent, membrane-permeabilizing antimicrobial action. d-nb.infonih.gov

Modulation of Intracellular Bacterial Targets (e.g., Efflux Pumps)

Several pathogenic bacteria have the ability to invade and survive within host cells, a strategy that protects them from the host's immune system and many conventional antibiotics that struggle to penetrate epithelial cells. asm.org Derivatives of the Esculentin-1a peptide have demonstrated the ability to kill Pseudomonas aeruginosa after it has been internalized by human alveolar epithelial cells (A549) and bronchial epithelial cells from cystic fibrosis patients. asm.orgnih.govasm.orgresearchgate.net

Studies with esculentin-1a(1-21)NH2 [Esc(1-21)] and its diastereomer, Esc(1-21)-1c, have shown they can significantly reduce the number of viable intracellular bacteria. asm.orgnih.gov For instance, after one hour of treatment, these peptides caused a marked decrease in intracellular P. aeruginosa within bronchial epithelial cells. asm.org The diastereomer, Esc(1-21)-1c, which contains D-amino acid substitutions, exhibited higher efficacy, achieving up to 90% killing at a concentration of 15 μM in one hour. asm.org Confocal microscopy has confirmed that these peptides are localized within the host cells, suggesting their mechanism relies on direct interaction with the internalized bacteria. asm.org

While the precise intracellular molecular targets are still under investigation, it is hypothesized that the peptides may interfere with essential bacterial processes. A potential reason for the differential efficacy between peptide stereoisomers is the possibility of stereospecific binding to certain intracellular components, which could render the all-L-amino acid peptide less available for its primary target. asm.org Although the modulation of bacterial efflux pumps—membrane transporters that expel antibiotics from the cell—is a known mechanism for some antimicrobial peptides to overcome resistance, specific studies detailing the direct interaction or inhibition of efflux pumps by Esculentin-2N derivatives are not yet available in the current literature. asm.orgnih.gov This remains an area for future investigation to fully elucidate their intracellular mode of action.

Immunomodulatory Properties (e.g., Anti-inflammatory Effects)

Beyond their direct antimicrobial actions, many host-defense peptides, including Esculentin derivatives, possess significant immunomodulatory properties. These compounds can modulate the host's immune response, which is crucial for resolving infections and preventing the excessive inflammation that can lead to tissue damage, as seen in chronic conditions like cystic fibrosis. researchgate.netnih.gov

Derivatives of Esculentin-1a have been shown to reduce the production of pro-inflammatory mediators. nih.gov In studies using macrophages stimulated with bacterial lipopolysaccharide (LPS), a major trigger of inflammation, Esc(1-21) and its diastereomer significantly reduced the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) and decreased the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. nih.gov Another derivative, Esculentin-2CHa, was found to significantly stimulate the release of Interleukin-10 (IL-10), a key anti-inflammatory cytokine that helps regulate and dampen excessive immune responses. wikipedia.orgnih.gov

The molecular mechanisms underlying these anti-inflammatory effects are linked to the modulation of critical intracellular signaling pathways. While not yet demonstrated specifically for Esculentin-2N, studies on the related compound esculetin (B1671247) show that it attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition is a key strategy for controlling inflammation. nih.govnih.gov Furthermore, the derivative Esculentin-1a(1-21)NH2 has been shown to promote wound healing and angiogenesis by activating the PI3K/AKT signaling pathway, highlighting another dimension of its ability to modulate cellular responses beneficial for tissue repair. nih.govresearchgate.net

Table 2: Summary of Immunomodulatory Effects of Esculentin and its Derivatives

Compound/DerivativeEffectTarget Molecule/PathwayCell TypeOutcomeSource
Esc(1-21) & Esc(1-21)-1cReductionInterleukin-6 (IL-6)MacrophagesAnti-inflammatory nih.gov
Esc(1-21) & Esc(1-21)-1cReductionCyclooxygenase-2 (COX-2)MacrophagesAnti-inflammatory nih.gov
Esculentin-2CHaStimulationInterleukin-10 (IL-10)Mouse lymphoid cellsAnti-inflammatory nih.gov
Esculetin (related compound)InhibitionNF-κB PathwayMacrophagesAnti-inflammatory nih.gov
Esc-1a(1-21)NH2ActivationPI3K/AKT PathwayEndothelial cellsPromotion of angiogenesis and wound healing nih.gov

Molecular Interactions of Esculentin-2N and Its Processed Forms

The biological functions of Esculentin peptides are fundamentally dictated by their molecular interactions with both bacterial and host components. Understanding these interactions at the protein and lipid level is key to deciphering their mechanisms of action and for designing improved therapeutic analogues.

Many antimicrobial peptides exert their effects not only by disrupting membranes but also by translocating into the bacterial cytoplasm and interfering with essential cellular processes through direct binding to intracellular proteins. Identifying these protein binding partners is crucial for a complete understanding of a peptide's mode of action. Methodologies such as pull-down assays coupled with mass spectrometry are used to build protein-protein interaction (PPI) networks, providing a map of these molecular connections.

However, for the Esculentin-2N protein precursor and its derivatives, specific studies aimed at systematically identifying their bacterial protein interaction networks have not been extensively reported. While large-scale PPI maps exist for model organisms like E. coli, the specific interactions involving exogenously added peptides like Esculentins are largely uncharacterized. The finding that Esculentin derivatives can bind to the bacterial signaling nucleotide ppGpp suggests a direct interaction with non-proteinaceous intracellular molecules, but potential protein targets remain an important and open area for future research. wikipedia.org Elucidating these PPIs would provide invaluable insights into the peptides' intracellular activities, including the inhibition of DNA, RNA, or protein synthesis, which are known mechanisms for other classes of antimicrobial peptides.

The initial and often primary interaction for most antimicrobial peptides is with the cell membrane. The physical and chemical properties of this interaction determine the peptide's ability to kill the target cell. Biophysical studies on a linearized form of Esculentin-2EM (E2EM-lin) have provided detailed insights into this process. These peptides are highly α-helical in membrane-mimicking environments, a structural conformation critical for membrane interaction. nih.gov

The interaction is highly dependent on the lipid composition of the target membrane. E2EM-lin interacts strongly with lipid monolayers that mimic the membranes of Gram-positive bacteria, which are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG). nih.gov This interaction is quantifiable; E2EM-lin can insert into these mimetic membranes and increase the surface pressure by more than 5.5 mN/m, leading to high levels of membrane lysis (>50%). nih.gov The interaction with PG, specifically, is a major driver of this activity, causing maximal surface pressure changes of 6.7 mN/m and 66% lysis. nih.gov In contrast, mammalian cell membranes, which contain significant amounts of cholesterol, are less susceptible. Cholesterol is known to increase membrane rigidity, which can inhibit the peptide's ability to penetrate and disrupt the bilayer, contributing to the peptide's selectivity for bacterial cells over host cells. nih.gov

Table 3: Biophysical Interaction Parameters of Linearized Esculentin-2EM (E2EM-lin) with Model Lipid Membranes

Lipid MimicPeptide StructureMaximal Surface Pressure Change (mN/m)Membrane Lysis (%)InferenceSource
Gram-positive bacteria mimicStrongly α-helical (>55.0%)≥ 5.5> 50.0Strong interaction and lytic activity nih.gov
Phosphatidylglycerol (PG)High α-helicity (60.0%)6.766.0Primary driver of activity against Gram-positive bacteria nih.gov
Cardiolipin (CL)High α-helicity (62.0%)2.921.0High structural adoption but low lytic interaction nih.gov

Evolutionary Biology and Comparative Genomics of Esculentin 2n Protein Precursor

Phylogenetic Relationships and Ancestry of Esculentin (B142307) Family Proteins

The esculentin family of peptides belongs to a large and diverse group of amphibian antimicrobial peptides. Phylogenetic analyses reveal that these defense molecules likely originated from ancestral genes with non-defensive functions. nih.gov Studies suggest that a gene cluster encoding various defense peptides, including hormone-like peptides and AMPs, arose from a duplicated gastrointestinal hormone gene. nih.gov This ancestral gene is thought to have acquired a defense-related role after significant remodeling of its promoter region. nih.gov

The esculentin family itself, first discovered in the 1990s, is part of this broader arsenal (B13267) of gene-encoded peptides found in frog skin. nih.gov Phylogenetic tree reconstructions, typically based on the alignment of mature peptide amino acid sequences, are used to map the evolutionary connections within the family. For instance, analysis of esculentin-1PN from the dark-spotted frog (Pelophylax nigromaculatus) showed that it clusters closely with other esculentin-1 (B1576701) peptides from frogs within the same genus, such as Pelophylax fukienensis. nih.gov This methodology provides critical insights into the evolutionary relationships, indicating a common ancestry and subsequent diversification within specific amphibian lineages. nih.gov It is believed that AMPs in distantly related frog lineages may represent defense systems that have evolved independently, highlighting a complex evolutionary history. nih.gov

Evolutionary Conservation and Divergence Across Amphibian Species

The genes encoding esculentin precursors and other amphibian AMPs exhibit a fascinating pattern of conservation and divergence. Across different amphibian families, such as Ranidae and Hylidae, the gene structure shows remarkable conservation in specific regions. nsf.gov The sections encoding the signal peptide and the acidic propiece, as well as the 5' and 3'-untranslated regions of the corresponding mRNA, are often highly similar. nsf.gov This conservation is crucial for the proper synthesis, processing, and secretion of the final active peptide.

In stark contrast, the region of the gene that encodes the mature peptide is typically hypervariable. nsf.gov This high degree of sequence divergence among different species, and even within a single species, is a hallmark of adaptive evolution. mdpi.com While studies of caecilian amphibians have identified some AMP families with a notable degree of sequence conservation across species, they also highlight that sequence variation is common. mdpi.com This variation in the mature peptide sequence directly impacts the peptide's physicochemical properties and, consequently, its antimicrobial specificity and potency. mdpi.com

Precursor Region Evolutionary Pattern Primary Function
Signal PeptideHighly ConservedDirects the precursor protein into the secretory pathway.
Acidic PropieceConservedAssists in proper folding and prevents premature activity of the mature peptide.
Mature PeptideHypervariableThe active antimicrobial portion that interacts with and disrupts microbial membranes or intracellular targets.

This table illustrates the differential evolutionary pressures on the distinct regions of an antimicrobial peptide precursor.

Gene Duplication and Diversification Mechanisms Within AMP Families

The vast diversity observed in amphibian AMP families is primarily driven by gene duplication, followed by rapid diversification. nsf.gov The initial duplication of an ancestral gene provides the raw genetic material for evolutionary innovation. nih.govnsf.gov Once duplicated, the new gene copies can evolve under different selective pressures, leading to new or modified functions (neofunctionalization) or the partitioning of the original function (subfunctionalization). nih.gov

Several molecular mechanisms contribute to the diversification of these duplicated gene families:

Point Mutations: An accumulation of single nucleotide changes, potentially accelerated by an error-prone DNA polymerase, leads to alterations in the amino acid sequence of the mature peptide. nsf.govcapes.gov.br

Gene Conversion: A process where a sequence region from one gene copy is transferred to another, leading to homogenization or the spread of advantageous mutations within the gene family. researchgate.net

Insertions and Deletions: The addition or removal of short oligonucleotide sequences can cause significant shifts in the peptide's structure and function. capes.gov.br

Domain Shuffling: The rearrangement of peptide domains can create novel combinations and functionalities. researchgate.net

Gene Truncation: Following duplication, some gene paralogs may undergo truncation, resulting in smaller proteins with specialized roles. This has been observed in the Baramicin family in Drosophila, where truncated paralogs have been adapted for neural functions, distinct from the immune role of the ancestral gene. biorxiv.orgplos.org

Mechanism Description Evolutionary Outcome
Gene Duplication Creation of one or more copies of a gene.Provides redundant gene copies that are free to evolve new functions. nih.gov
Hypermutation High rate of point mutations in specific gene regions.Rapidly generates sequence variation in the mature peptide domain. nsf.gov
Gene Conversion Unidirectional transfer of genetic material between gene copies.Can homogenize sequences or spread adaptive changes. researchgate.net
Sequence "Shuffling" Recombination of oligonucleotide sequences.Creates novel peptide sequences and structures. capes.gov.br
Subfunctionalization The duplicated genes divide the functions of the ancestral gene.Leads to specialization, such as the loss of an original hormone-like function to perfect an antimicrobial one. nih.gov

This table summarizes the key genetic mechanisms responsible for the diversification of antimicrobial peptide families.

Advanced Methodological Approaches in Esculentin 2n Protein Precursor Research

Genomic and Transcriptomic Methodologies

Genomic and transcriptomic approaches provide a foundational understanding of the Esculentin-2N precursor by analyzing its genetic blueprint and expression patterns.

High-Throughput Sequencing Technologies for Gene Discovery and Expression Analysis

High-throughput sequencing (HTS), also known as next-generation sequencing (NGS), has fundamentally changed the discovery and analysis of antimicrobial peptide (AMP) genes, including those for esculentin (B142307) precursors. alitheagenomics.com Before HTS, gene discovery often relied on more laborious methods. Now, technologies like RNA sequencing (RNA-Seq) enable comprehensive profiling of the entire collection of RNA molecules (the transcriptome) in a specific tissue, such as frog skin. plos.orgnih.gov

For Esculentin-2N research, RNA-Seq of skin secretions or tissue allows scientists to:

Discover Novel Genes: By sequencing the complete transcriptome of frog skin, researchers can identify new or variant sequences of esculentin precursor genes without prior knowledge of their existence. plos.org This is particularly valuable given the high diversity of AMPs across different frog species. nih.gov

Quantify Gene Expression: RNA-Seq provides quantitative data on the abundance of transcripts, revealing how actively the Esculentin-2N gene is being expressed under different conditions (e.g., in response to pathogens). nih.govnih.gov

Identify Precursor Structure: The sequenced transcripts reveal the full structure of the precursor protein, which typically includes a signal peptide, an acidic spacer, and the mature peptide sequence. frontiersin.org

This de novo transcriptome sequencing approach has been successfully used to identify numerous AMPs in various amphibian species, providing a rich dataset for understanding the genetic basis of their immune defense. plos.orgbohrium.com

Spatial Transcriptomics for Tissue-Specific Expression Profiling

In the context of Esculentin-2N research, spatial transcriptomics could be applied to a cross-section of frog skin to:

Localize Precursor Expression: Pinpoint the specific cell types or glandular structures responsible for producing the Esculentin-2N precursor. For instance, it could confirm expression within the granular glands, which are known reservoirs for AMPs. researchgate.net

Analyze Cellular Responses: Observe how the expression of the Esculentin-2N gene and other immune-related genes changes in specific regions of the skin when challenged with a pathogen.

Understand Co-expression Networks: Identify other genes that are expressed in the same locations as the Esculentin-2N precursor, suggesting potential functional relationships.

Although direct studies using spatial transcriptomics on Esculentin-2N are not yet prevalent, the technology offers immense potential for understanding the precise spatial organization of the amphibian skin's defense system. youtube.com

Gene Editing (e.g., CRISPR/Cas9) for Functional Validation

CRISPR/Cas9 is a powerful gene-editing tool that allows scientists to make precise changes to an organism's DNA, such as deleting or modifying a specific gene. labmedica.com This technology is invaluable for functional validation—confirming the exact biological role of a gene and its protein product.

For the Esculentin-2N precursor, CRISPR/Cas9 could be used to:

Create Gene Knockouts: By deleting the gene that codes for the Esculentin-2N precursor in a frog model, researchers could observe the impact on the frog's ability to defend against specific bacteria or fungi. This would provide direct evidence of the peptide's function in a living organism. labmedica.com

Introduce Specific Mutations: Scientists could alter specific amino acids in the mature peptide sequence to study how these changes affect its antimicrobial potency or target specificity.

Probe Antimicrobial Interactions: The use of CRISPR to knock out AMP genes has been shown to reveal highly specific interactions between certain peptides and pathogens, a strategy that could elucidate the precise targets of Esculentin-2N. labmedica.comnih.gov

While technically challenging in non-model organisms like many frog species, the application of CRISPR/Cas9 offers a definitive method for moving beyond correlation to establish the causal function of the Esculentin-2N peptide in host defense. nih.govyoutube.com

Proteomic Methodologies for Precursor and Peptide Characterization

Once the Esculentin-2N gene is expressed, proteomic techniques are essential for identifying, quantifying, and characterizing the precursor protein and the final, active peptides.

High-Resolution Mass Spectrometry for Peptide Identification and Quantification (e.g., LC-MS/MS, MRM, PRM)

High-resolution mass spectrometry is the cornerstone of modern proteomics and is central to studying the complex mixture of peptides found in frog skin secretions. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for identifying peptides. nih.gov First, a complex mixture from the frog's skin secretion is separated using liquid chromatography. The separated peptides are then ionized and analyzed in a mass spectrometer. In a "tandem" or MS/MS experiment, specific peptide ions are selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a fingerprint that can be used to determine the exact amino acid sequence of the peptide, confirming the identity of Esculentin-2N and its variants. nih.govresearchgate.netmdpi.com

Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM): These are targeted mass spectrometry techniques used for highly sensitive and specific quantification of selected peptides. nih.govproteomics.com.auproteomics.com.au Instead of scanning all possible ions, the mass spectrometer is programmed to look only for specific "transitions"—pairs of precursor and fragment ions unique to the peptide of interest (e.g., a specific Esculentin-2N peptide). washington.edunih.gov This targeted approach filters out background noise, allowing for extremely precise measurement of peptide abundance, even at very low concentrations. proteomics.com.auproteomics.com.au This is critical for studying how the quantity of Esculentin-2N changes in response to various stimuli.

Table 1: Comparison of Mass Spectrometry Techniques in Esculentin-2N Research

Technique Primary Use Mode of Operation Key Advantage
LC-MS/MS Identification & Sequencing Data-Dependent Acquisition (DDA): Scans for all peptides, then fragments the most abundant ones. Comprehensive, discovery-oriented analysis of all peptides in a sample. nih.gov
MRM/SRM Targeted Quantification Monitors specific, pre-defined precursor-fragment ion pairs (transitions). washington.edu High sensitivity and specificity for quantifying known peptides in complex mixtures. nih.govproteomics.com.au
PRM Targeted Quantification Monitors all fragment ions from a specific, pre-defined precursor ion. Combines targeted quantification with confirmatory fragmentation data, increasing confidence.

Advanced Peptide Fractionation and Enrichment Strategies

Frog skin secretion is a highly complex mixture containing dozens or even hundreds of different proteins and peptides. nih.govresearchgate.netresearchgate.net To analyze low-abundance molecules like the Esculentin-2N precursor or its processed forms by mass spectrometry, the sample must first be simplified. This is achieved through fractionation and enrichment. nih.govbohrium.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for fractionating peptides from natural sources. nih.govresearchgate.netnih.gov Peptides are separated based on their hydrophobicity. The initial complex mixture is passed through an RP-HPLC column, and fractions are collected over time as the concentration of an organic solvent is gradually increased. youtube.com This separates the peptides into multiple, less complex pools, which can then be analyzed individually by LC-MS/MS. This multi-step process significantly increases the number of peptides that can be identified. researchgate.net

Enrichment Strategies: If researchers are interested in peptides with specific properties, they can use targeted enrichment techniques. For example, if a variant of Esculentin-2N were to have a post-translational modification like phosphorylation, specialized columns (e.g., TiO2 or Fe-NTA) could be used to specifically capture and enrich only those modified peptides from the mixture. thermofisher.com Similarly, techniques based on electrophoretic mobility can be used to enrich for peptides within a specific size range, effectively separating them from larger proteins. nih.gov

These preparatory steps are crucial for reducing sample complexity, overcoming the vast dynamic range of protein concentrations, and enabling the successful detection and characterization of the Esculentin-2N precursor and its active peptide products. nih.gov

Quantitative Proteomics Approaches (e.g., Label-Free, TMT, SILAC)

Quantitative proteomics provides a powerful lens through which to view the abundance of the Esculentin-2N protein precursor in various biological contexts. These methods are essential for understanding its expression regulation and processing.

Label-Free Quantification: This approach compares the relative abundance of proteins across different samples by analyzing the peak intensities or spectral counts of their constituent peptides during mass spectrometry (MS) analysis. osu.edunih.gov In the context of the Esculentin-2N precursor, label-free quantification could be employed to assess its differential expression in frog skin tissue under conditions of microbial challenge versus a control state. This method is advantageous due to its simplicity in sample preparation and its applicability to a wide range of sample types. nih.gov However, it requires sophisticated data analysis to account for variations in sample processing and MS performance. youtube.com

Tandem Mass Tags (TMT): TMT is an isobaric labeling technique where peptides from different samples are tagged with chemical labels of the same mass. nih.gov Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for the simultaneous identification and quantification of proteins from multiple samples. nih.gov This multiplexing capability enhances throughput and reduces variability between runs. juit.ac.in For Esculentin-2N precursor research, a TMT-based study could compare its expression levels across various developmental stages of the frog or in response to different pathogens, providing a detailed quantitative profile. juit.ac.in

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. osu.edu This results in the in-vivo incorporation of the labeled amino acids into all proteins. When samples are mixed, the relative protein abundance can be determined by the ratio of heavy to light peptide signals in the mass spectrum. While highly accurate, SILAC is primarily applicable to cell culture systems and may not be directly feasible for studying the Esculentin-2N precursor in its native amphibian host. However, it serves as a gold standard for quantitative accuracy in proteomics. nih.gov

Table 1: Hypothetical Quantitative Proteomics Analysis of Esculentin-2N Precursor Expression This table illustrates the potential data output from a quantitative proteomics experiment designed to measure the relative abundance of the Esculentin-2N protein precursor under different conditions. The values are for illustrative purposes only.

MethodCondition A (Control)Condition B (Bacterial Challenge)Fold Change (B/A)p-value
Label-Free (Spectral Counts)1504503.0<0.01
TMT (Relative Abundance)1.02.82.8<0.01
SILAC (H/L Ratio)1.03.23.2<0.005

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become indispensable for dissecting the complex information encoded within the Esculentin-2N protein precursor sequence. expasy.org These in silico methods offer predictive power and can guide experimental research, saving time and resources.

In Silico Prediction of Cleavage Sites and Post-Translational Modifications

The Esculentin-2N protein precursor must undergo proteolytic cleavage to release the mature, active peptide. Predicting these cleavage sites is a critical step in understanding its activation. Various web-based tools and algorithms, such as PeptideCutter, can predict potential cleavage sites for a wide range of proteases. nih.gov For the Esculentin-2N precursor, these tools can generate a list of likely processing enzymes and the exact locations of their cuts. nih.gov Similarly, post-translational modifications (PTMs), which can significantly impact protein function, can be predicted using computational methods. nih.gov These predictions are based on the presence of specific sequence motifs that are recognized by the cellular machinery responsible for modifications like phosphorylation or glycosylation.

Table 2: Illustrative Prediction of Proteolytic Cleavage Sites in a Hypothetical Esculentin-2N Precursor Sequence This table provides an example of how cleavage site prediction tools might identify potential processing sites within a protein precursor sequence. The listed enzymes and cleavage positions are hypothetical.

EnzymePredicted Cleavage Site (Amino Acid Position)Sequence Context
TrypsinK23, R35...LSK ↓AF... , ...GDR ↓IV...
ChymotrypsinF18, W42...GIF ↓GN... , ...NQW ↓LM...
Proline-endopeptidaseP30...APP ↓SA...

Protein Sequence Analysis, Domain Identification, and Motif Discovery

Analyzing the primary amino acid sequence of the Esculentin-2N precursor can reveal important functional domains and motifs. Tools like BLAST are used to search for homologous sequences in databases, which can provide clues about evolutionary relationships and conserved functional regions. Domain identification tools can pinpoint specific structural or functional units within the precursor, such as a signal peptide for secretion or the antimicrobial peptide domain itself. Motif discovery algorithms can identify short, recurring patterns in the sequence that may be involved in protein-protein interactions or have other regulatory functions. expasy.org

Homology Modeling and Theoretical Structural Prediction for Precursors and Peptides

In the absence of an experimentally determined structure, homology modeling can be used to generate a three-dimensional model of the Esculentin-2N precursor and the mature peptide. This technique relies on the known structure of a homologous protein as a template. The quality of the resulting model is dependent on the degree of sequence identity between the target and the template. Such models are invaluable for visualizing the protein's architecture and can be used for further computational analyses, such as docking studies to predict interactions with other molecules.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the Esculentin-2N precursor and the mature peptide at an atomic level. ijbiotech.com By simulating the movements of atoms over time, MD can reveal how these molecules fold, change conformation, and interact with their environment, such as a bacterial membrane. For the mature Esculentin-2N peptide, MD simulations can elucidate the mechanism of its antimicrobial action, showing how it inserts into and disrupts the lipid bilayer of a pathogen. slideshare.net These simulations can also assess the structural stability of the peptide. ijbiotech.com

Machine Learning Applications in Function and Interaction Prediction

Machine learning (ML) is rapidly emerging as a powerful tool in peptide research. nih.gov ML models can be trained on large datasets of known antimicrobial peptides to recognize the sequence features that confer antimicrobial activity. nih.govresearchgate.net Such models can then be used to predict the antimicrobial potency of novel peptides, including variants of Esculentin-2N. Furthermore, ML algorithms can be developed to predict potential interaction partners for the Esculentin-2N precursor or mature peptide, offering insights into its broader biological roles. researchgate.net The continuous development of more sophisticated ML architectures, such as deep learning, holds great promise for accelerating the discovery and design of new and improved antimicrobial agents based on the Esculentin-2N scaffold.

Cellular and Biochemical Assay Development for Functional Studies

The functional characterization of the Esculentin-2N protein precursor and its resulting mature peptides relies on a suite of specialized cellular and biochemical assays. These methods are designed to elucidate the biological activities of the peptide, understand its mechanism of action, and investigate the processes by which the active form is generated from its precursor.

Cell-Based Assays for Membrane Permeabilization and Lysis

A primary function of many antimicrobial peptides, including those derived from the Esculentin family, is the disruption of cellular membranes. Assays to measure membrane permeabilization and subsequent cell lysis are therefore fundamental in the study of the Esculentin-2N precursor's functional products. These assays are crucial for determining the peptide's potency, spectrum of activity, and selectivity towards target cells (e.g., microbial pathogens) versus host cells (e.g., mammalian erythrocytes).

Commonly employed cell-based assays include hemolytic and cytotoxicity assays. Hemolytic assays measure the lytic activity of the peptide against red blood cells (RBCs). pensoft.net A suspension of human or animal RBCs is incubated with varying concentrations of the peptide, and the release of hemoglobin is measured spectrophotometrically at 450 nm. researchgate.net This provides a direct measure of membrane lysis. For instance, studies on related esculentin peptides have used such assays to confirm low toxicity against human erythrocytes, highlighting their selectivity for microbial membranes. pensoft.net

Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to assess the peptide's effect on the viability of nucleated cells, including normal mammalian cells, cancer cell lines, and microbial cells. pensoft.net In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be quantified. A decrease in formazan production indicates reduced cell viability, which can be a result of membrane permeabilization and cell death. pensoft.net For example, research on Esculentin-2CHa demonstrated its ability to stimulate insulin (B600854) secretion from pancreatic β-cells through a mechanism involving membrane depolarization, a key aspect of permeabilization, without causing cytotoxicity at effective concentrations. nih.gov Similarly, Esculentin-2 HYba peptides have been shown to be cytotoxic to Hep3B cancer cells, indicating their potential to destroy cancerous cells. nih.govresearchgate.net

These assays collectively allow for the determination of key parameters like the Minimum Inhibitory Concentration (MIC) against bacteria and the 50% inhibitory concentration (IC50) or 50% hemolytic concentration (HC50) against mammalian cells, which are used to calculate a therapeutic or selectivity index. nih.gov

Table 1: Common Cell-Based Assays for Membrane Permeabilization Studies

Assay Type Principle Target Cells Measured Outcome Reference
Hemolytic Assay Spectrophotometric measurement of hemoglobin release from lysed red blood cells. Red Blood Cells (RBCs) Percentage of hemolysis compared to a positive control (e.g., Triton X-100). pensoft.netresearchgate.net
MTT Assay Colorimetric measurement of the metabolic conversion of MTT to formazan by viable cells. Microbial cells, cancer cell lines, normal mammalian cells. Cell viability, IC50 (50% inhibitory concentration). pensoft.net

| Membrane Depolarization Assay | Use of voltage-sensitive dyes to measure changes in cell membrane potential. | Pancreatic β-cells, neurons, bacteria. | Changes in fluorescence indicating membrane depolarization. | nih.gov |

Enzyme Activity Assays for Proteolytic Processing

The Esculentin-2N protein is synthesized as an inactive precursor that must undergo proteolytic processing to release the mature, biologically active peptide. nih.gov Enzyme activity assays are essential for identifying the specific proteases responsible for this cleavage and for characterizing the precise cleavage sites. The processing of peptide precursors is a widespread biological mechanism, often involving endoproteases that cleave at specific amino acid residues. scilit.com

To study this process, researchers can utilize in vitro cleavage assays. In a typical setup, the purified Esculentin-2N precursor protein is incubated with candidate proteases or cell extracts suspected of containing the processing enzymes. The reaction products are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the cleaved fragments and thus pinpoint the exact cleavage site. mdpi.com

A more advanced approach involves the design of fluorogenic peptide substrates. nih.gov These synthetic peptides mimic the putative cleavage site within the Esculentin-2N precursor, flanked by a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by the specific protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This method allows for sensitive and continuous monitoring of enzyme activity and is suitable for high-throughput screening of enzyme inhibitors or activators. nih.gov

Studies on the degradation of the related Esculentin-1 (B1576701) peptides in natural frog secretions have identified several protease-susceptible bonds, providing clues for potential cleavage sites in the Esculentin-2N precursor. mdpi.com

Table 2: Potential Proteolytic Cleavage Sites in Esculentin-Family Peptides

Peptide Family Observed Cleavage Bond Implied Protease Type Reference
Esculentin 1 / 1R Gly¹⁸-Leu¹⁹ Serine Protease mdpi.com
Esculentin 1 / 1R Gly²⁷-Met²⁸ Unknown mdpi.com
Esculentin 1 / 1R Arg³²-Thr³³ Unknown mdpi.com

This data is based on studies of Esculentin-1 and suggests potential sites for investigation in the Esculentin-2N precursor.

Advanced Microscopy Techniques for Subcellular Localization

Determining the subcellular location of the Esculentin-2N protein precursor is critical for understanding its synthesis, processing, and secretion pathway. Advanced microscopy techniques provide the means to visualize the protein within the cellular architecture in living or fixed cells.

A powerful and widely used strategy is the creation of fusion proteins. nih.gov The cDNA sequence of the Esculentin-2N precursor is genetically fused to a fluorescent reporter protein, most commonly Green Fluorescent Protein (GFP) or one of its spectral variants. nih.gov This fusion construct is then introduced into a suitable cell line for expression. The inherent fluorescence of GFP allows for the direct visualization of the precursor's location using fluorescence or confocal microscopy. nih.gov This approach can reveal whether the precursor is localized to specific organelles such as the endoplasmic reticulum (for synthesis), Golgi apparatus (for processing and packaging), or secretory granules (for storage before release). nih.gov

For higher resolution imaging that can overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques can be employed. nih.gov These methods, including Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and Stimulated Emission Depletion (STED) microscopy, can provide nanoscale resolution, allowing for a more precise pinpointing of the protein within subcellular structures. nih.gov

The entire process, from generating fluorescent protein fusions to automated imaging of transfected cells, can be adapted for high-throughput analysis, enabling the systematic localization of numerous proteins and their mutants to build a comprehensive map of protein function within the cell. nih.gov For the Esculentin-2N precursor, these techniques are invaluable for confirming its path through the secretory pathway, which is essential for its eventual function as an externally secreted defense peptide.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Esculentin-2N Biosynthetic Pathways

The precise biosynthetic pathway of the Esculentin-2N protein precursor remains an area requiring significant research. Generally, amphibian AMPs are synthesized as a prepropeptide, which includes a signal peptide, an acidic spacer region, and the C-terminal mature peptide. researchgate.netnih.gov The elucidation of the specific multi-step enzymatic process for Esculentin-2N is a key goal. This involves identifying the specific proteases responsible for cleaving the signal peptide and excising the mature Esculentin-2N peptide from the precursor. Furthermore, post-translational modifications are critical for the activity of many AMPs, such as the C-terminal amidation observed in related frog peptides, which can significantly impact their antimicrobial efficacy. nih.gov Future studies will need to map each of these modification steps to fully understand the maturation of Esculentin-2N.

Identification of All Regulatory Factors and Processing Enzymes

The production of Esculentin-2N is likely a tightly regulated process, activated in response to injury or pathogenic threat. nih.gov A significant avenue for future research is the identification of the complete set of regulatory factors that control the transcription of the Esculentin-2N gene and the translation of its mRNA. This includes transcription factors, signaling molecules, and environmental cues that trigger the synthesis of the precursor protein. Moreover, the specific enzymes that process the precursor are largely unknown. While general classes of proteases are implicated in AMP maturation, identifying the specific endo- and exopeptidases for Esculentin-2N is crucial. For instance, the "Rana-box," a conserved domain at the C-terminus of some frog AMP precursors, is a known processing signal, and investigating its role in Esculentin-2N maturation is a priority. nih.gov

Detailed Mapping of Molecular Interaction Landscapes

While the interactions of the mature Esculentin-2N peptide with microbial membranes are a subject of ongoing study, the molecular interaction landscape of the precursor protein itself is uncharted territory. The precursor may have functions beyond being a simple template for the mature peptide. Future research could employ techniques such as yeast two-hybrid screening or co-immunoprecipitation to identify proteins that interact with the Esculentin-2N precursor within the granular glands of the frog's skin. These interactions could be involved in its storage, stabilization, or transport. Understanding these interactions will provide a more holistic view of the precursor's role in the cell.

Development of Predictive Models for Functional Properties

Computational biology offers powerful tools to predict the structure and function of proteins. Predictive models for the Esculentin-2N precursor could offer insights into its properties. pensoft.net The use of platforms like AlphaFold and ColabFold has already shown promise in predicting the three-dimensional structures of mature AMPs, revealing that helical structures are often associated with broad-spectrum antibacterial activity. nih.govresearchgate.net Similar models can be developed for the Esculentin-2N precursor to predict its folding and potential active sites. Furthermore, databases such as the Antimicrobial Peptide Database (APD3) and servers like ProtParam/ExPASy can be used to predict the physicochemical properties of the precursor, which may hint at its stability and potential functions. pensoft.net These predictive models can guide experimental studies and accelerate the discovery of new functionalities.

Understanding the Broader Ecological and Evolutionary Significance of Esculentin-2N Protein Precursor in Amphibians

The immense diversity of AMPs in amphibians suggests a dynamic evolutionary history, likely driven by an "evolutionary arms race" with a wide array of pathogens. mdpi.comresearchgate.net The Esculentin-2N protein precursor is a product of this evolution. Future research in molecular evolution can trace the phylogeny of the Esculentin-2N gene and its precursor across different amphibian species. This can reveal how the precursor has evolved in response to different ecological pressures and pathogenic challenges. For example, the signal peptide of anuran AMP precursors has shown convergent evolution, suggesting that different lineages have independently evolved similar solutions for peptide secretion. researchgate.net Understanding the evolutionary trajectory of the Esculentin-2N precursor will provide a deeper appreciation of its role in amphibian adaptation and survival, especially in the context of global amphibian declines linked to pathogens. researchgate.netcapes.gov.br

Q & A

Q. How can researchers identify the structural domains of Esculentin-2N protein precursor using bioinformatics tools?

Methodological Answer: Begin with sequence alignment tools (e.g., BLAST, Clustal Omega) to compare the precursor against known antimicrobial peptide families. Use structural prediction software (e.g., AlphaFold, SWISS-MODEL) to model tertiary structures and identify conserved domains like amphipathic α-helices. Validate predictions experimentally via circular dichroism spectroscopy to confirm secondary structure in solution .

Q. What experimental protocols are recommended for initial functional characterization of Esculentin-2N?

Methodological Answer: Use in vitro antimicrobial assays (e.g., broth microdilution) to test efficacy against Gram-positive/negative bacteria and fungi. Include controls for cytotoxicity (e.g., hemolysis assays on mammalian cells). Follow NIH reporting guidelines for experimental conditions (e.g., pH, temperature, inoculum size) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in antimicrobial efficacy data across microbial strains?

Methodological Answer:

  • Controlled Variables : Standardize microbial growth phases, culture media, and peptide concentrations to isolate strain-specific effects .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability between replicates and strains. Report confidence intervals and effect sizes to contextualize discrepancies .
  • Mechanistic Follow-Up : Use fluorescence microscopy or membrane depolarization assays to compare peptide interactions with resistant vs. susceptible strains .

Q. What strategies are effective for cross-species susceptibility analysis of Esculentin-2N?

Methodological Answer:

  • Sequence Homology Mapping : Utilize tools like SeqAPASS to align Esculentin-2N with orthologs across species and predict conserved functional motifs .
  • In Silico Docking : Simulate peptide-receptor interactions (e.g., with microbial membrane lipids) using molecular dynamics software (e.g., GROMACS) .
  • Validation : Test predictions in ex vivo models (e.g., insect hemolymph or amphibian skin explants) to assess interspecies immune response variations .

Q. How can researchers address conflicting data on Esculentin-2N’s cytotoxicity in mammalian cells?

Methodological Answer:

  • Dose-Response Curves : Establish EC50 values for antimicrobial activity vs. LC50 for cytotoxicity across cell lines (e.g., erythrocytes, epithelial cells) .
  • Structural Modifications : Design analogs with selective lipid-binding domains (e.g., increased hydrophobicity for microbial membranes) and compare toxicity profiles .
  • Meta-Analysis : Conduct a systematic review of existing studies using PRISMA guidelines to identify methodological biases (e.g., differences in cell viability assays) .

Q. What computational and experimental approaches validate the precursor’s post-translational processing mechanisms?

Methodological Answer:

  • Proteomic Profiling : Use mass spectrometry to detect cleavage products in secretory pathways (e.g., frog skin secretions or transfected cell models) .
  • Knockdown Studies : Apply CRISPR/Cas9 to silence putative processing enzymes (e.g., convertases) and assess precursor maturation via Western blot .
  • Kinetic Modeling : Develop mathematical models to predict enzyme-substrate dynamics during precursor processing .

Methodological Best Practices

  • Literature Review : Use Boolean search strings in Google Scholar (e.g., "Esculentin-2N AND (antimicrobial OR precursor)") to identify knowledge gaps and avoid redundant studies .
  • Data Transparency : Adhere to NIH preclinical checklists for reporting raw data, statistical parameters, and negative results to mitigate reproducibility crises .
  • Ethical Replication : Share protocols via platforms like Protocols.io and include step-by-step troubleshooting in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.